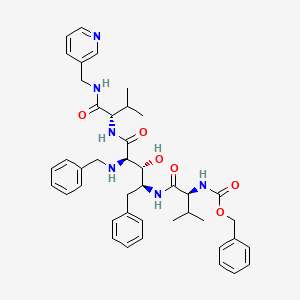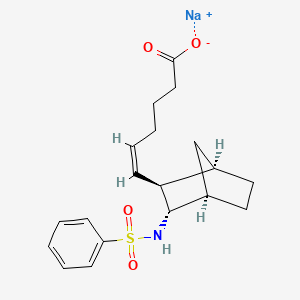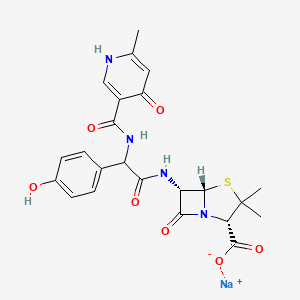
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core structure through intramolecular cyclization.
Functional Group Transformations: Introduction of various functional groups such as carboxylic acid, amide, and hydroxyl groups.
Coupling Reactions: Use of coupling reagents to attach different substituents to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of advanced materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for treating various diseases.
Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: Application in the synthesis of fine chemicals and intermediates.
Biotechnology: Use in biotechnological processes and product development.
作用机制
The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the binding affinity, specificity, and downstream effects are essential to understand the compound’s mechanism of action.
相似化合物的比较
Similar Compounds
Penicillins: Similar bicyclic structure with a thiazolidine ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Carbapenems: Broad-spectrum antibiotics with a bicyclic structure.
Uniqueness
The uniqueness of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives lies in their specific substituents and functional groups, which confer distinct chemical and biological properties. Comparison with similar compounds highlights differences in reactivity, stability, and biological activity.
属性
CAS 编号 |
96593-45-2 |
|---|---|
分子式 |
C23H23N4NaO7S |
分子量 |
522.5 g/mol |
IUPAC 名称 |
sodium;(2S,5S,6S)-6-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H24N4O7S.Na/c1-10-8-14(29)13(9-24-10)18(30)25-15(11-4-6-12(28)7-5-11)19(31)26-16-20(32)27-17(22(33)34)23(2,3)35-21(16)27;/h4-9,15-17,21,28H,1-3H3,(H,24,29)(H,25,30)(H,26,31)(H,33,34);/q;+1/p-1/t15?,16-,17-,21-;/m0./s1 |
InChI 键 |
VWNSVIIEEOTMEF-MAYLFKIMSA-M |
手性 SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |
规范 SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


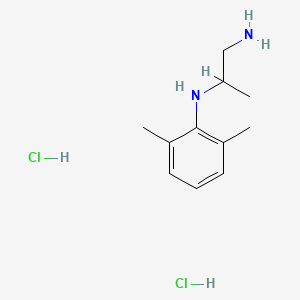
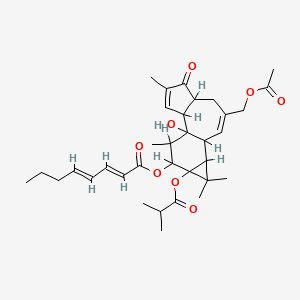
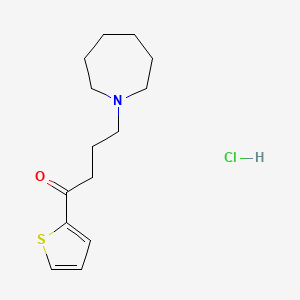
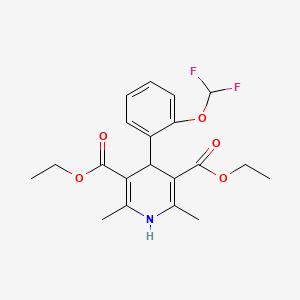
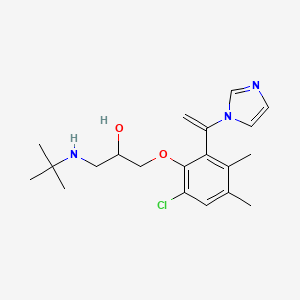
![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
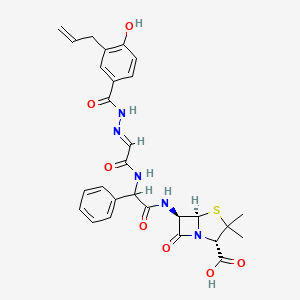
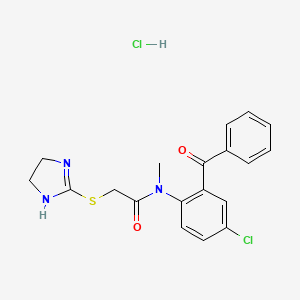

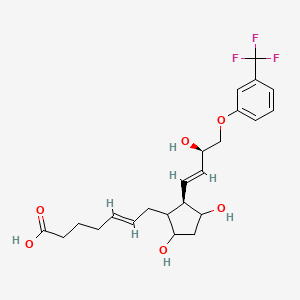
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
